L-Histidine monohydrobromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
51783-76-7 |
|---|---|
Molecular Formula |
C6H10BrN3O2 |
Molecular Weight |
236.07 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrobromide |
InChI |
InChI=1S/C6H9N3O2.BrH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1 |
InChI Key |
RVYRILWYWNKBGI-JEDNCBNOSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)N.Br |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.Br |
Origin of Product |
United States |
Synthetic Methodologies and Crystallographic Investigations
Controlled Crystallization Techniques for L-Histidine (B1673261) Monohydrobromide Single Crystals
The growth of high-quality single crystals is a prerequisite for their structural analysis and application. For L-Histidine monohydrobromide, solution-based methods are predominantly employed, allowing for meticulous control over the crystallization process.
Slow Evaporation Solution Growth Techniques
The slow evaporation solution growth technique (SEST) is a widely utilized and effective method for growing single crystals of L-Histidine salts. This technique is particularly suitable for compounds that exhibit a high solubility gradient and a positive temperature coefficient in a given solvent, which is the case for this compound in water.
The process begins with the synthesis of the this compound salt, which is typically achieved by reacting stoichiometric amounts of L-Histidine and hydrobromic acid. The resulting salt is then dissolved in a solvent, commonly deionized water, to create a saturated or slightly supersaturated solution. This solution is carefully filtered to remove any impurities and then left undisturbed in a controlled environment. The slow and controlled evaporation of the solvent over an extended period, which can span several days or weeks, gradually increases the solute concentration, leading to nucleation and subsequent crystal growth. This unhurried process facilitates the formation of large, well-defined crystals with high optical quality.
Impact of Growth Conditions on Crystal Formation and Quality
The quality, size, and even the polymorphic form of the resulting crystals are highly dependent on the precise control of various growth parameters. Key conditions that influence the crystal formation of L-Histidine derivatives include:
Temperature and Humidity: For the closely related L-Histidine monohydrochloride monohydrate, it has been shown that temperature and relative humidity are critical factors. researchgate.net Elevated temperatures and humidity levels can lead to undesirable effects such as caking, where fine crystals agglomerate into larger lumps. researchgate.net This underscores the importance of maintaining a stable thermal and atmospheric environment during the growth and storage of this compound crystals to prevent degradation of quality.
Solvent and Supersaturation: The choice of solvent and the level of supersaturation significantly affect the nucleation and growth kinetics. Studies on L-Histidine crystallization have demonstrated that the use of an antisolvent, such as ethanol (B145695) added to an aqueous solution, can alter the solubility and promote crystallization. The rate of addition of the antisolvent and the resulting supersaturation level can influence which polymorphic form of the crystal is produced.
Cooling Rate: In crystallization processes that involve cooling, the rate at which the temperature is lowered is a critical parameter. A slower cooling rate generally promotes the growth of larger and more perfect crystals by preventing the rapid formation of numerous small nuclei. For L-histidine monohydrochloride monohydrate, a slower cooling rate was found to be an effective strategy to increase the final crystal size. researchgate.net
Careful optimization of these factors is essential to achieve the desired crystalline quality for this compound.
Doping Strategies and Their Influence on Crystalline Architecture
Doping, the intentional introduction of impurities into a host crystal lattice, is a powerful strategy to modify the physical and chemical properties of a material. In the context of L-Histidine-based crystals, doping with metal ions has been explored to enhance specific characteristics, such as nonlinear optical (NLO) activity.
Advanced Crystallographic and Structural Characterization of this compound
The precise determination of the crystal structure is fundamental to understanding the structure-property relationships of this compound. X-ray diffraction techniques are the definitive methods for elucidating the atomic arrangement within a crystalline solid.
Single Crystal and Powder X-ray Diffraction Analysis for Lattice Parameters and Space Group Determination
Single-crystal X-ray diffraction (SXRD) is the premier technique for obtaining detailed information about the crystal structure. It allows for the precise determination of the unit cell dimensions (lattice parameters a, b, c, and angles α, β, γ), the crystal system, and the space group, which describes the symmetry elements of the crystal.
For the related compound, L-Histidinium bromide monohydrate, single-crystal X-ray diffraction analysis has been performed. The study revealed its crystallographic parameters, which provide a foundational understanding of how L-Histidine molecules arrange themselves in the presence of hydrobromic acid and water in a crystalline state. daneshyari.com
Powder X-ray diffraction (PXRD) is another essential tool, often used for phase identification and for the determination of lattice parameters of a polycrystalline sample. researchgate.net By analyzing the positions and intensities of the diffraction peaks, the unit cell parameters can be refined.
The crystallographic data for L-Histidinium bromide monohydrate are presented in the table below.
| Parameter | Value | Reference |
| Compound Name | L-Histidinium bromide monohydrate | daneshyari.com |
| Crystal System | Orthorhombic | |
| Space Group | P2₁2₁2₁ | |
| a | 12.162(1) Å | daneshyari.com |
| b | 16.821(2) Å | daneshyari.com |
| c | 9.141(1) Å | |
| α | 90° | |
| β | 90° | |
| γ | 90° | |
| Volume (V) | 1868.2(3) ų |
This data is for L-Histidinium bromide monohydrate, a closely related hydrated form of the subject compound.
High-Resolution X-ray Diffraction Studies for Crystalline Perfection
Beyond determining the basic crystal structure, it is often crucial to assess the quality or perfection of the grown crystals. High-resolution X-ray diffraction (HRXRD) is a sensitive technique used for this purpose. HRXRD can reveal subtle structural characteristics such as minute variations in lattice parameters, strain, and the presence of crystalline defects like dislocations and mosaic spread.
In studies of similar organic crystals, such as l-histidine glutarate monohydrate, a multi-crystal high-resolution X-ray diffractometer was employed to analyze the crystalline nature of the grown sample. researchgate.net A narrow, symmetric diffraction peak obtained from an HRXRD measurement is indicative of a high degree of crystalline perfection, suggesting a low density of defects. This level of quality is often essential for applications in fields like optics and electronics, where crystalline defects can scatter light or trap charge carriers, degrading device performance.
Conformational Analysis within the Solid State
The solid-state conformation of this compound, crystallographically identified as L-histidinium bromide monohydrate (LHBr), has been elucidated through single-crystal X-ray diffraction studies. daneshyari.comresearchgate.net The compound crystallizes in the non-centrosymmetric orthorhombic system with the space group P2₁2₁2₁. researchgate.netresearchgate.net This non-centrosymmetric arrangement is a prerequisite for materials to exhibit second-order nonlinear optical (NLO) properties. iipseries.org The crystal structure is stabilized by an extensive network of hydrogen bonds.
In the crystalline form, the L-histidine molecule exists as a zwitterion, where the α-amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻). An additional protonation occurs on one of the nitrogen atoms of the imidazole (B134444) ring, resulting in an L-histidinium cation. nih.gov The conformation is further stabilized by an intramolecular hydrogen bond between the ammonium (B1175870) group and a nitrogen atom of the imidazole ring. ed.ac.uk
The bromide anion and the water molecule of hydration play crucial roles in the crystal packing, participating in a complex network of intermolecular hydrogen bonds. daneshyari.com These interactions link the L-histidinium cations, forming a stable three-dimensional supramolecular architecture. The hydrogen bonding scheme involves the protonated amino group, the carboxylate group, the protonated imidazole ring, and the water molecule acting as donors and acceptors, with the bromide ion acting as an acceptor. daneshyari.comnih.gov Specifically, C–H···O interactions may also contribute to the stability of the conformation. rsc.orgrsc.org At a temperature of 120°C, L-histidinium bromide monohydrate undergoes a phase transformation from the orthorhombic system to a monoclinic system (P121), which is associated with the loss of the water of crystallization. daneshyari.com
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.061 |
| b (Å) | 9.052 |
| c (Å) | 15.292 |
| Molecules per unit cell (Z) | 4 |
Synthesis Pathways for L-Histidine-Derived Compounds
Chemical Derivatization of the L-Histidine Moiety
The L-histidine molecule possesses three primary functional groups amenable to chemical derivatization: the α-amino group, the α-carboxylic acid group, and the imidazole side chain. These sites allow for a wide range of modifications to synthesize peptidomimetics, functional polymers, and other novel compounds.
Derivatization of the α-Amino Group: The primary amine is a common site for protection during peptide synthesis or for conjugation to other molecules. Reagents like o-phthaldialdehyde (OPA) and fluorenylmethyloxycarbonyl chloride (FMOC) are used for pre-column derivatization in HPLC analysis. researchgate.net This modification is crucial for creating peptide bonds in a controlled manner.
Derivatization of the α-Carboxylic Acid Group: The carboxyl group can be converted into esters or amides. For instance, esterification can be performed to create prodrugs or to modify the solubility and reactivity of the molecule. mdpi.com
Derivatization of the Imidazole Side Chain: The imidazole ring is particularly versatile. One of its nitrogen atoms can be protected to prevent side reactions during polymerization or peptide coupling. oup.com Common protecting groups include the benzyl (B1604629) group, the 2,4-dinitrophenyl (DNP) group, and the trityl (Trt) group. oup.comrsc.org The choice of protecting group is critical as it influences the stability and the conditions required for its subsequent removal. rsc.org The unique reactivity of the imidazole ring also allows it to act as a nucleophilic catalyst in various reactions. nih.govresearchgate.net
| Functional Group | Type of Reaction | Example Reagents/Protecting Groups | Application |
|---|---|---|---|
| α-Amino Group | N-protection / Derivatization | OPA, FMOC, Boc | Peptide Synthesis, HPLC Analysis |
| α-Carboxylic Acid Group | Esterification | Alcohols (e.g., Methanol, Ethanol) | Prodrugs, Modified Solubility |
| Imidazole Ring | N-protection | Benzyl (Bn) | Peptide Synthesis |
| 2,4-Dinitrophenyl (DNP) | Polymerization, Peptide Synthesis | ||
| Trityl (Trt) | Polymerization |
Polymerization Studies of L-Histidine and Its Monomers
L-histidine is a valuable monomer for the synthesis of functional polypeptides, most notably poly(L-histidine) (PLH) and its copolymers. These polymers are of significant interest due to the pH-responsive nature of the imidazole side chain, which has a pKa near physiological pH. rsc.org
The most common method for synthesizing high molecular weight polypeptides is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). wikipedia.orgillinois.edu The synthesis of PLH requires the use of an NCA monomer where the imidazole nitrogen is protected, for example, with a trityl (Trt) or 2,4-dinitrophenyl (DNP) group. rsc.orgrsc.org This protection is necessary to prevent side reactions involving the imidazole ring during polymerization. rsc.org The use of high vacuum techniques and purified Nim-trityl-protected N-carboxy anhydride (B1165640) of L-histidine (Trt-HIS-NCA) allows for a controlled, "living" polymerization, enabling the synthesis of well-defined macromolecular architectures. rsc.orgrsc.org
Furthermore, L-histidine has been incorporated into a variety of block copolymers. For example, poly(L-histidine)-poly(ethylene glycol) (polyHis-b-PEG) diblock copolymers have been synthesized and shown to form micelles that are destabilized by changes in pH. nih.gov Other architectures include triblock copolymers like poly(ethylene glycol)-poly(D,L-lactide)-poly(L-histidine) (mPEG-b-PLA-b-PHis) and copolymers with other amino acids such as L-glutamic acid or L-leucine. oup.comrsc.orgnih.gov Additionally, vinyl polymers carrying histidine residues have been prepared via radical polymerization of monomers like N-acryloyl-L-histidine, creating hydrogels with pH-dependent swelling properties. nih.gov
Development of Hybrid and Semi-Organic Materials Incorporating L-Histidine Units
L-histidine has been extensively used in the development of semi-organic materials, which combine the desirable nonlinear optical (NLO) properties of organic molecules with the enhanced mechanical and thermal stability of inorganic compounds. optica.orgnih.gov The chirality and zwitterionic nature of amino acids like L-histidine make them ideal candidates for forming non-centrosymmetric crystal structures, a key requirement for second-harmonic generation (SHG). iipseries.org
By reacting L-histidine with various inorganic and organic acids, a large family of crystalline salts with potential NLO applications has been synthesized. iipseries.orgresearchgate.net A prominent example is L-histidine tetrafluoroborate (B81430) (HFB), a solution-grown crystal with a high decomposition temperature (205 °C), favorable mechanical properties, and an effective NLO response comparable to that of beta-barium borate. optica.orgsemanticscholar.org The optical properties of HFB are attributed to the delocalized π-electrons of the histidinium cation's imidazole and carboxylate groups. optica.org
Other hybrid materials include L-histidine bis(fluoride), which is thermally stable up to 191°C. nih.gov The synthesis strategy typically involves the slow evaporation of a saturated aqueous solution containing stoichiometric amounts of L-histidine and the corresponding acid. nih.gov These semi-organic crystals merge the high optical nonlinearity of the organic component (L-histidine) with the structural integrity of the inorganic anion, making them promising for applications in frequency conversion, optical communications, and data storage. iipseries.orgnih.gov L-histidine has also been studied for encapsulation within carbon nanotubes to design novel hybrid materials for light-sensitive applications. researchgate.net
| Compound Name | Inorganic Component | Crystal System | Key Property |
|---|---|---|---|
| L-Histidine Tetrafluoroborate (HFB) | Tetrafluoroboric acid | Orthorhombic | High SHG efficiency, thermally stable to 205°C |
| L-Histidinium Bromide Monohydrate (LHBr) | Hydrobromic acid | Orthorhombic | NLO properties, phase transition at 120°C |
| L-Histidine bis(fluoride) | Hydrofluoric acid | Orthorhombic | Thermally stable to 191°C |
| L-Histidinium Dihydrogen Phosphate-Phosphoric Acid | Phosphoric acid | Monoclinic | NLO material |
| L-Histidinium l-tartrate hemihydrate | L-Tartaric acid | Monoclinic | NLO material |
Spectroscopic and Optical Characterization for Functional Material Research
Electronic Absorption and Transmission Spectroscopy (UV-Vis Spectroscopy)
Electronic absorption and transmission spectroscopy, commonly known as UV-Vis spectroscopy, is a foundational technique used to determine the optical transparency window of a material. This is a critical parameter for nonlinear optical (NLO) applications, as the material must be transparent at the fundamental and frequency-doubled wavelengths of the laser used.
Research on L-histidine (B1673261) bromide crystals has shown that they possess a high degree of transparency across a wide range of the visible and near-infrared spectrum. researchgate.net The UV cut-off wavelength, which marks the onset of strong electronic absorption, is a key figure of merit. For L-histidine bromide, the UV cut-off has been identified at 236 nm. researchgate.net This indicates a wide transparency window, which is a highly desirable characteristic for NLO materials, as it minimizes energy loss due to absorption. The lack of significant absorption in the visible region (typically 400 nm to 700 nm) is essential for applications involving frequency conversion of light into this part of the spectrum. researchgate.net The optical band gap energy for a related compound, L-histidine bromide, has been calculated to be 5.53 eV, further confirming its nature as a wide-bandgap material suitable for NLO applications. researchgate.net
Optical Properties of L-Histidine Bromide
| Parameter | Value | Significance |
|---|---|---|
| UV Cut-off Wavelength | 236 nm | Defines the lower limit of the optical transparency window. researchgate.net |
| Optical Transmittance | High (>75%) | Indicates low absorption loss in the visible and NIR regions. researchgate.net |
| Optical Band Gap (Eg) | 5.53 eV | Confirms its insulating nature and suitability for optical applications. researchgate.net |
Advanced Vibrational Spectroscopy for Molecular Dynamics
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the molecular structure, bonding, and lattice dynamics of a crystal. These methods are crucial for confirming the presence of specific functional groups and for studying structural changes, including phase transitions.
FTIR spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations. The resulting spectrum consists of absorption bands that are characteristic of specific functional groups within the molecule. For L-Histidine monohydrobromide, FTIR analysis is used to confirm the incorporation of all constituent parts—the histidine molecule and the hydrobromide—into the crystal structure.
The FTIR spectrum of L-histidine compounds typically displays a series of distinct peaks corresponding to the various vibrational modes of its functional groups. researchgate.net Vibrations characteristic of the C-H and N-H bonds of the imidazole (B134444) ring are observed, along with those from aliphatic C-H chains. researchgate.net The carboxyl group (COOH) and the protonated amino group (NH3+) also give rise to strong, characteristic absorption bands. The presence and positions of these bands confirm the molecular integrity of the L-histidine zwitterion within the crystal lattice.
Key FTIR Vibrational Assignments for L-Histidine Compounds
| Wavenumber (cm-1) | Vibrational Mode Assignment | Functional Group |
|---|---|---|
| ~3011 | C-H stretching | Imidazole ring researchgate.net |
| ~2855 | C-H stretching | Aliphatic chains researchgate.net |
| ~2705 | N-H stretching | Imidazole ring researchgate.net |
| ~1736 | C=O stretching | Protonated Carboxyl group (COOH) uu.nl |
| ~1575 | C=C stretching | Imidazole ring researchgate.net |
| ~1450 | NH3+ symmetric stretching | Amino group researchgate.net |
| ~1401 | COO- symmetric stretching | Carboxylate group researchgate.net |
Studies on analogous compounds, such as L-histidine hydrochloride monohydrate, have demonstrated the power of Raman spectroscopy in identifying structural phase transitions. researchgate.net As the temperature of the crystal is lowered, changes in the intermolecular hydrogen bonding and molecular conformation can lead to a phase transition. redalyc.org These transitions are often revealed in the Raman spectrum by the splitting of existing vibrational bands or the appearance of new peaks, particularly in the low-wavenumber region which corresponds to lattice phonon modes. researchgate.netredalyc.org For instance, in L-histidine hydrochloride monohydrate, the emergence of new modes upon cooling has been associated with a structural phase transition. redalyc.org This indicates that temperature-dependent Raman spectroscopy is a critical tool for establishing the thermal stability and operational range of this compound for device applications.
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations for Reaction Mechanisms and Intermolecular Interactions
Analysis of Cation-π, π-π Stacking, and Hydrogen-π Interactions
The imidazole (B134444) side chain of histidine is central to its versatile role in molecular interactions. nih.gov As L-Histidine (B1673261) monohydrobromide involves a protonated form of histidine, the nature and strength of its non-covalent interactions are significantly influenced. nih.govnih.gov Theoretical calculations have been instrumental in quantifying these interactions.
Cation-π Interactions: In its protonated state (His+), as found in L-Histidine monohydrobromide, the imidazolium (B1220033) ring acts as a cation. d-nb.info It can engage in strong cation-π interactions with other aromatic systems like the side chains of phenylalanine, tyrosine, and tryptophan. d-nb.infonih.gov Quantum chemical calculations have shown that the affinity of protonated histidine for aromatic residues is greater than that of neutral histidine for either cationic or aromatic residues. nih.govresearchgate.net The interaction energy for His+-Trp has been calculated to be -13.6 kcal/mol, which is larger than for His+-Tyr and His+-Phe, due to the larger aromatic system of tryptophan. d-nb.info Conversely, when histidine is in its neutral form, its imidazole ring can act as the π-system, participating in attractive cation-π interactions with metallic or organic cations. nih.govnih.gov However, for the protonated form, this interaction becomes repulsive. nih.govnih.govresearchgate.net
π-π Stacking Interactions: The imidazole ring of histidine can stack with other aromatic rings, a crucial interaction for the stability of protein structures. d-nb.inforesearchgate.net The energy of these interactions is significantly enhanced when histidine is protonated. d-nb.info For neutral histidine, the π-π stacking interaction energies with other aromatic amino acids are in the range of -3.0 to -4.0 kcal/mol. nih.govnih.govresearchgate.net For the protonated form (His+), these interaction energies increase to a range of -3.6 to -8.4 kcal/mol. d-nb.info Computational studies have revealed that protonation can enhance the binding strength by up to 330%, primarily due to larger electrostatic contributions. researchgate.net
Hydrogen-π Interactions: Histidine can also participate in hydrogen-π interactions, where a polar hydrogen atom interacts with the π-electron density of an aromatic ring. nih.gov This typically occurs in a 'T-shaped' orientation, where the hydrogen atom of the histidine side chain points perpendicularly towards the plane of another aromatic ring. nih.govd-nb.info The strength of these interactions is also influenced by the protonation state of the imidazole ring. nih.gov
| Interaction Type | Interacting Species | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| Cation-π | Protonated Histidine (His+) - Tryptophan (Trp) | -13.6 |
| π-π Stacking | Neutral Histidine (His) - Aromatic Amino Acids | -3.0 to -4.0 |
| π-π Stacking | Protonated Histidine (His+) - Aromatic Amino Acids | -3.6 to -8.4 |
Investigation of Coordinate Interactions with Metallic Cations
The imidazole side chain of L-Histidine is a potent ligand for various metallic cations, a feature critical to the function of many metalloenzymes. semanticscholar.orgmdpi.com Theoretical studies, particularly using density functional theory (DFT), have provided significant insights into the structure, stability, and nature of these coordinate bonds. strategian.comresearchgate.netmdpi.com
Computational analyses show that coordinate interactions between histidine and metallic cations are among the strongest forces, followed by cation-π, hydrogen-π, and π-π stacking interactions. nih.govnih.govresearchgate.netsemanticscholar.org The basic nitrogen atom in the imidazole ring possesses a lone pair of electrons, making it an effective coordinate ligand for cations such as Zn²⁺, Cu²⁺, Ni²⁺, Ca²⁺, and others. nih.govnih.govmdpi.com
Studies have examined the effect of various metal ions (Li+, Na+, K+, Mg2+, Ca2+, Ni2+, Cu2+, and Zn2+) on the structure of L-histidine complexes. strategian.comresearchgate.net DFT calculations indicate that metallic complexes of neutral L-histidine are generally the most stable species in the gas phase. strategian.comresearchgate.net The affinity for these cations is strong, with computed Gibbs energies (ΔG) for complex formation spanning a wide range from -130 to -1,300 kJ/mol. strategian.comresearchgate.net Among the divalent transition metals studied, Cu²⁺ exhibits the strongest affinity for L-histidine. strategian.comresearchgate.net Histidine can act as a bidentate or tridentate ligand, coordinating through the amino group, carboxylate group, and the imidazole nitrogen, potentially leading to complex octahedral geometries. mdpi.com These interactions are so significant they form the basis for bio-inspired self-healing polymers. mdpi.com
| Metallic Cation | Interaction with L-Histidine | Computational Method |
|---|---|---|
| Li+, Na+, K+ | Forms coordinate complexes | Density Functional Theory (DFT) |
| Mg2+, Ca2+ | Forms coordinate complexes | Density Functional Theory (DFT) |
| Ni2+, Cu2+, Zn2+ | Forms strong coordinate complexes; Cu2+ shows highest affinity | Density Functional Theory (DFT) |
| Mn(II), Fe(II), Co(II) | Forms coordination complexes, studied in different spin states | Density Functional Theory (DFT) |
Mechanistic Insights into Adsorption Processes on Material Surfaces
Theoretical and computational methods are employed to understand the mechanisms by which L-Histidine adsorbs onto various material surfaces, a process relevant to biocompatibility, corrosion inhibition, and chromatography. mdpi.comnih.gov The adsorption behavior is dictated by the properties of both the histidine molecule and the substrate surface. mdpi.com
Adsorption can occur through physical or chemical interactions. mdpi.com On stainless steel surfaces, for instance, acidic and basic amino acids like histidine adsorb primarily through electrostatic interactions between the ionized groups of the amino acid and the charged surface. nih.gov In the case of L-Histidine on a 1018 carbon steel surface in a sodium chloride solution, it acts as a corrosion inhibitor by adsorbing onto the active sites of the material. mdpi.com This adsorption process follows the Langmuir isotherm, indicating the formation of a monolayer on the steel surface. mdpi.com
On noble metal surfaces, the interaction mechanism can be different. A comparative analysis of L-histidine adsorption on gold (Au) and silver (Ag) nanoparticle surfaces using surface-enhanced Raman scattering (SERS) and DFT calculations revealed dissimilar adsorption structures. nih.gov On silver, histidine appears to coordinate via the carboxylate group with the imidazole ring in a fairly upright orientation. nih.gov On gold, it is suggested to adsorb with a flatter geometry. nih.gov DFT calculations supported these findings, predicting that the carboxylate group of L-histidine binds more favorably to silver than to gold. nih.gov Studies have also investigated the adsorption of L-Histidine on other surfaces such as cholesterol, silica, alumina, and graphite, showing that the nature of the adsorbent material significantly influences the interaction. researchgate.netscilit.com
| Material Surface | Proposed Adsorption Mechanism | Primary Interacting Group(s) |
|---|---|---|
| Carbon Steel | Chemisorption, follows Langmuir isotherm | Imidazole ring and/or carboxylate group |
| Stainless Steel | Electrostatic interactions | Ionized groups (amino and carboxylate) |
| Silver (Ag) Nanoparticles | Coordination with upright geometry | Carboxylate (COO-) group |
| Gold (Au) Nanoparticles | Adsorption with a flat geometry | Imidazole ring and carboxylate group |
| Silica, Alumina, Graphite | Adsorption from aqueous solution | Varies with surface properties |
Biochemical and Enzymatic Interaction Studies
Role in Protein Biosynthesis and Structural Integration
L-histidine (B1673261) is a fundamental building block for proteins, incorporated into polypeptide chains during translation. chinaaminoacid.com Its presence and the orientation of its side chain are crucial for the correct three-dimensional structure and, consequently, the function of countless proteins.
Like all amino acids, L-histidine is incorporated into a growing polypeptide chain during the process of protein synthesis, or translation. This intricate process begins with the transcription of a DNA sequence into messenger RNA (mRNA). The mRNA then travels to the ribosome, the cellular machinery responsible for protein synthesis. Here, transfer RNA (tRNA) molecules, each carrying a specific amino acid, recognize three-letter codons on the mRNA. The tRNA molecule corresponding to the codons for histidine (CAU and CAC) carries L-histidine. wikipedia.org The ribosome catalyzes the formation of a peptide bond between the incoming L-histidine and the growing polypeptide chain, thus integrating it into the protein's primary structure. chinaaminoacid.com The rate of histidine incorporation into proteins can vary; for instance, in guinea pigs, the rate of incorporation was measured to be 0.9 µM in the small intestine and 1.7 µM in the liver per gram of protein per hour, 30 minutes after intravenous injection. mdpi.com
The imidazole (B134444) side chain of histidine is unique among the 20 common amino acids due to its aromatic ring and a pKa of approximately 6.0, which is close to physiological pH. wikipedia.orgnih.gov This allows the side chain to exist in both a neutral and a positively charged (protonated) state within the cellular environment. wikipedia.orgnih.gov This ability to act as both a proton donor and acceptor is critical for its role in protein structure and stability. acs.org
The versatility of the imidazole side chain enables it to participate in a variety of interactions that stabilize protein conformation: nih.gov
Hydrogen Bonds: The histidine side chain can act as both a hydrogen bond donor and acceptor, forming crucial links that help to fold the protein into its correct three-dimensional shape. nih.govacs.org
Ionic Interactions (Salt Bridges): In its protonated form, the positively charged imidazole ring can form strong electrostatic interactions with negatively charged amino acid side chains, such as aspartate and glutamate. researchgate.net
π-π Stacking Interactions: The aromatic imidazole ring can stack with the aromatic side chains of other amino acids like phenylalanine, tyrosine, and tryptophan, contributing to the stability of the protein structure. nih.gov
Cation-π Interactions: The electron-rich aromatic ring of neutral histidine can interact favorably with cations, including metal ions and the positively charged side chains of lysine (B10760008) and arginine. nih.gov
Metal Ion Coordination: The nitrogen atoms in the imidazole ring are excellent ligands for coordinating with metal ions, a feature essential for the structure and function of many metalloproteins. wikipedia.orgmdpi.com
Catalytic Functions of Histidine Residues in Enzyme Systems
The chemical versatility of the histidine imidazole side chain makes it a frequent and vital component of enzyme active sites, where it directly participates in catalytic reactions. nbinno.com
Histidine residues are fundamental to the function of a vast number of metalloenzymes, where they act as ligands, binding to the metal cofactor and positioning it correctly for catalysis. mdpi.com
Carbonic Anhydrase: This enzyme, crucial for pH regulation and carbon dioxide transport, features a zinc ion in its active site. wikipedia.org This zinc ion is coordinated by the imidazole side chains of three histidine residues (His94, His96, and His119 in human carbonic anhydrase II). youtube.comyoutube.com This coordination polarizes a water molecule, lowering its pKa and facilitating its deprotonation to form a zinc-bound hydroxide (B78521) ion. youtube.com This hydroxide ion then acts as a potent nucleophile, attacking carbon dioxide to form bicarbonate. A fourth histidine residue (His64) acts as a proton shuttle, transferring the proton from the zinc-bound water to the surrounding buffer, regenerating the active site for the next catalytic cycle. youtube.comnih.gov
Cytochromes: These heme-containing proteins are essential for electron transport chains. In many cytochromes, a histidine residue serves as an axial ligand to the iron atom of the heme group. wikipedia.org For example, in cytochrome c, a histidine residue is one of the two axial ligands to the heme iron. nih.gov This coordination is critical for modulating the redox potential of the heme iron, enabling it to efficiently accept and donate electrons. In cytochrome c oxidase, the terminal enzyme of the respiratory chain, histidine residues are involved in coordinating copper ions and are part of a critical histidine-tyrosine crosslink in the active site where oxygen is reduced to water. researchgate.net Histidine residues also play a role in proton pumping mechanisms within this enzyme complex. pnas.org
The activity of certain enzymes can be directly influenced by the concentration of L-histidine or its structural analogues. A notable example is N-myristoyltransferase (NMT), an enzyme that attaches a myristoyl group to the N-terminal glycine (B1666218) of many proteins, a modification crucial for protein localization and function. frontiersin.org
Human NMT (hNMT) activity is activated by L-histidine in a concentration-dependent manner. nih.govscispace.com Conversely, structural analogues of L-histidine, such as L-histidinol and histamine (B1213489), act as inhibitors of hNMT activity. nih.gov Kinetic studies have shown that L-histidine enhances the maximum reaction velocity (Vmax) of the enzyme, while L-histidinol and histamine decrease it, without altering the enzyme's affinity for its substrates (Km). nih.govscispace.com It is suggested that L-histidine and its analogues interact with a specific histidine residue (His-293) within the enzyme, which is involved in the transfer of myristoyl-CoA. nih.govscispace.comnih.gov
| Compound | Effect on hNMT Activity | Kinetic Impact | Proposed Interaction Site |
|---|---|---|---|
| L-Histidine | Activation | Increases Vmax | His-293 |
| L-Histidinol | Inhibition | Decreases Vmax | His-293 |
| Histamine | Inhibition | Decreases Vmax | His-293 |
L-Histidine decarboxylase (HDC) is the sole enzyme responsible for synthesizing histamine from L-histidine in a single-step reaction. wikipedia.orgnih.gov This pyridoxal-5'-phosphate (PLP)-dependent enzyme is a key target for controlling histamine levels in the body. nih.govresearchgate.net
The catalytic mechanism of HDC involves the formation of a Schiff base between the PLP cofactor and a lysine residue (Lys305) in the active site, forming an "internal aldimine". wikipedia.orgresearchgate.net The substrate, L-histidine, then displaces the lysine to form an "external aldimine". researchgate.netresearchgate.net This is followed by the decarboxylation of the histidine moiety, releasing CO2 and forming a quinonoid intermediate. researchgate.net Protonation of this intermediate and subsequent release of histamine regenerates the internal aldimine, preparing the enzyme for another catalytic cycle. wikipedia.org
Several compounds have been studied as inhibitors of HDC:
(S)-α-fluoromethylhistidine (FMH): This compound acts as an irreversible inhibitor. nih.gov FMH is processed by the enzyme, and decarboxylation is necessary for its inhibitory action. The resulting reactive species then covalently binds to the enzyme, leading to its inactivation. nih.gov
Histidine methyl ester (HME): This substrate analogue reacts with the PLP cofactor but cannot be decarboxylated. nih.gov It effectively traps the enzyme in the external aldimine state, thus blocking its catalytic activity. nih.govresearchgate.net
Epigallocatechin-3-gallate (EGCG): A compound found in green tea, EGCG has been identified as a direct inhibitor of HDC. nih.gov However, it is not specific to HDC and can also inhibit other decarboxylases. nih.gov
Tritoqualine: This compound has also been shown to target HDC and reduce histamine levels. wikipedia.org
| Inhibitor | Type of Inhibition | Mechanism of Action |
|---|---|---|
| (S)-α-fluoromethylhistidine (FMH) | Irreversible | Undergoes decarboxylation, then covalently modifies the enzyme. nih.gov |
| Histidine methyl ester (HME) | Reversible/Competitive | Forms an external aldimine with PLP but cannot be decarboxylated, trapping the enzyme. nih.gov |
| Epigallocatechin-3-gallate (EGCG) | Direct Inhibition | Binds directly to the enzyme, but lacks specificity. nih.gov |
| Tritoqualine | Direct Inhibition | Targets HDC to reduce histamine levels. wikipedia.org |
Metal Ion Chelation and Complexation Research
L-Histidine, and by extension L-Histidine monohydrobromide, is a subject of significant scientific interest due to the versatile role of its imidazole side chain in coordinating with a wide array of metal ions. mdpi.comresearchgate.net This section delves into the coordination chemistry of L-histidine with various divalent metal ions and the subsequent impact on biological systems.
Elucidation of Coordination Chemistry with Essential and Non-Essential Divalent Metal Ions
The imidazole group of histidine, along with its α-amino and carboxyl groups, allows it to act as a multidentate ligand, forming stable complexes with numerous divalent metal ions. mdpi.com The coordination is pH-dependent, as the deprotonation of the imidazole nitrogen is necessary for metal binding to occur. mdpi.comresearchgate.net
Research has extensively characterized the interaction of L-histidine with essential divalent metal ions such as zinc(II), copper(II), nickel(II), cobalt(II), and iron(II), as well as non-essential ions like cadmium(II). researchgate.netresearchgate.netresearchgate.netresearchgate.net The stability and structure of these complexes are crucial for various biological functions, including enzymatic catalysis and metal transport. researchgate.netresearchgate.net
Theoretical and experimental studies have shown that L-histidine can form complexes with different stoichiometries and coordination geometries. For instance, with cobalt(II) and nickel(II), L-histidine has been found to form octahedral complexes in a 1:1 ratio. researchgate.net Computational studies using density functional theory (DFT) have explored the coordination complexes of histidine with a range of divalent transition metals, including Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), revealing that histidine can act as a tridentate ligand to form stable octahedral geometries. mdpi.comnih.gov
The affinity of L-histidine for different metal ions varies. Of the Lewis acids studied, the Cu2+ cation exhibits the strongest affinity for L-histidine. researchgate.netstrategian.com The stability of these metal complexes is a key factor in their biological roles. The table below summarizes the log stability constants for several divalent metal-histidine complexes, indicating the tendency for complex formation. nih.gov
| Metal-Ligand Complex | K1 (log) | β2 (log) |
|---|---|---|
| Zinc-histidine | 6.70 | 11.80 |
| Nickel-histidine | 8.90 | 15.90 |
| Cobalt-histidine | 6.80 | 13.90 |
| Manganese-histidine | 3.40 | 5.80 |
| Cadmium-histidine | 5.40 | 9.70 |
| Copper-histidine | 10.20 | 18.30 |
Studies on histidine-rich glycoproteins further illustrate the biological significance of this coordination, showing that the numerous histidine residues are primary binding sites for divalent metal ions, allowing these proteins to play a role in regulating metal ion concentrations in plasma. acs.orgnih.gov The coordination environment can be complex, with evidence suggesting that two or more histidine residues coordinate each metal ion at high-affinity sites. acs.orgnih.gov
Impact on Biological Redox Processes and Metal Ion Homeostasis
The ability of L-histidine to chelate metal ions has profound implications for biological redox processes. Transition metals, particularly iron and copper, can participate in Fenton and Haber-Weiss reactions, generating highly reactive hydroxyl radicals that contribute to oxidative stress. nih.govresearchgate.net By binding these metal ions, L-histidine can modulate their redox activity. nih.gov
Research indicates that histidine's scavenging ability involves a chelating mechanism that interferes with the redox reactions of metal ions that produce hydroxyl radicals. nih.gov For example, histidine shows a strong binding affinity for Fe(III) ions, which can reduce the amount of reactive oxygen species (ROS) generated via the Fenton reaction, thereby protecting cells from damage. nih.gov However, the role of histidine can be complex, with some studies suggesting it may also act as a pro-oxidant under certain conditions. nih.gov
The chelation properties of L-histidine are also integral to metal ion homeostasis. nih.gov By forming complexes with metals like zinc and copper, histidine aids in their transport and regulation, preventing both deficiency and toxicity. researchgate.netnih.gov This role is critical, as organisms have evolved sophisticated mechanisms to control the availability of essential metals, a concept known as "nutritional immunity," especially during infection. nih.gov Histidine-rich proteins and histidine-containing dipeptides can attenuate the toxic effects of metal ions by chelating them. nih.gov For instance, carnosine (a dipeptide containing histidine) has been shown to protect against copper- and zinc-induced neurotoxicity. nih.gov The formation of dinitrosyl iron complexes with histidine ligands also demonstrates antioxidant and antiradical properties, playing a role in the metabolism of reactive oxygen and nitrogen species. researchgate.netmdpi.com
Proton Buffering Capacity and Its Physiological Implications
One of the most crucial physiological roles of the L-histidine molecule is its function as a biological proton buffer. nih.govnih.gov This capacity is conferred by the imidazole side chain, which has a pKa value near physiological pH. nih.govmeatscience.org
The pKa of the imidazole group of free L-histidine is approximately 6.0-6.2, making it an effective buffer in the pH range of 5.0 to 7.0. nih.govmeatscience.orgbostonbioproducts.com This allows histidine to accept or donate a proton in response to small changes in pH, thereby helping to maintain a stable intracellular environment. derangedphysiology.com When incorporated into proteins or dipeptides, the pKa of the histidine imidazole ring can shift, extending its effective buffering range. For example, in proteins, the pKa is around 6.5, while in the dipeptides carnosine and anserine, the pKa values are 6.83-7.0 and 7.04-7.1, respectively. nih.govmeatscience.org
This buffering capacity is particularly vital in tissues that experience significant metabolic activity and potential pH fluctuations, such as skeletal muscle. meatscience.orgresearchgate.netnih.gov During intense anaerobic exercise, the production of lactic acid leads to an accumulation of protons and a decrease in intracellular pH. msu.ru Histidine-containing compounds, including free L-histidine, carnosine, and anserine, are major contributors to the non-bicarbonate buffering capacity of muscle, helping to counteract this acidosis. researchgate.netnih.gov A high buffering capacity in muscle is correlated with an enhanced ability for anaerobic performance. researchgate.netnih.gov
The table below details the pKa values of the imidazole group in free histidine and related compounds, highlighting their relevance as physiological buffers. nih.govmeatscience.org
| Compound | pKa of Imidazole Group |
|---|---|
| Free L-Histidine | ~6.0 - 6.2 |
| Histidine residue in proteins | ~6.5 |
| Carnosine (β-alanyl-L-histidine) | ~6.83 - 7.0 |
| Anserine (β-alanyl-3-methyl-L-histidine) | ~7.04 - 7.1 |
The "alphastat regulation" hypothesis underscores the importance of imidazole buffering, suggesting that maintaining a constant state of protonation of the imidazole group is a key strategy for regulating intracellular pH across different temperatures. msu.ru The high concentration of histidine-related compounds in the muscles of animals adapted for intense anaerobic activity, such as burst swimming in fish or prolonged diving in marine mammals, further supports the idea that proton buffering is a primary physiological function of these molecules. researchgate.netnih.gov
Mechanistic Investigations in Preclinical and in Vitro Biological Models
In Vitro Cellular and Tissue Models
L-histidine (B1673261) has been identified as a key modulator of epidermal barrier function, primarily through its influence on the processing of filaggrin (FLG), a protein crucial for skin hydration and integrity. mdpi.comnih.gov In vitro studies using human epidermal keratinocyte (HaCaT) monolayers have demonstrated that L-histidine supplementation significantly enhances the formation of filaggrin monomers. nih.govresearchgate.net
Research shows that treatment with L-histidine leads to a dose-dependent increase in the ratio of the functional 37 kDa filaggrin monomer to its 120 kDa profilaggrin intermediate. nih.govresearchgate.net This suggests that L-histidine promotes the proteolytic processing of profilaggrin into its active filaggrin units. nih.gov This effect is specific to the L-isoform of histidine; treatment with D-histidine or L-lysine showed no significant impact on filaggrin protein expression. nih.govresearchgate.net The enhanced formation of filaggrin monomers is believed to improve the skin's barrier function by increasing the availability of substrate for the production of Natural Moisturizing Factors (NMFs), which are critical for maintaining skin hydration. nih.govtandfonline.com Studies on human skin-equivalent models confirmed that L-histidine not only increased filaggrin formation but also significantly improved skin barrier function. mdpi.comtandfonline.comresearchgate.net
The table below summarizes the findings on the dose-dependent effect of L-histidine on the filaggrin ratio in HaCaT keratinocyte monolayers.
| L-Histidine Concentration | 37 kDa:120 kDa Filaggrin Ratio (Normalized) | Statistical Significance (p-value) |
| Control | Baseline | N/A |
| Enriched Media | Increased | <0.01 |
This interactive table is based on data indicating a significant, dose-dependent increase in the filaggrin monomer ratio with L-histidine treatment. nih.govresearchgate.net
Further studies have expanded on these findings, showing that L-histidine can enhance filaggrin expression not only in human epidermal keratinocytes but also in human dermal fibroblasts and in co-cultures of both cell types. societyforscience.org This suggests a comprehensive interaction with the skin's cellular components to bolster barrier strength. societyforscience.org
The supplementation of maturation media with L-histidine has been shown to influence the developmental outcomes of oocytes and embryos in vitro. Research on buffalo oocytes demonstrated that the addition of L-histidine to a synthetic oviductal fluid (SOF) medium significantly improved the rate of in vitro maturation (IVM). nih.govresearchgate.netnih.gov
The most effective concentration was found to be 0.5 mg/ml, which resulted in a significantly higher oocyte maturation rate compared to control groups and groups with higher concentrations of histidine. nih.govnih.gov Specifically, at this concentration, L-histidine supplementation enhanced the IVM of oocytes to 75.5%, a notable increase from the 46.9% observed in the control group. nih.gov This improvement in oocyte maturation is a critical first step for successful in vitro embryo production. nih.govresearchgate.net
However, the effect appears to be dependent on the specific culture medium used. When histidine was added to a different medium (FertiCult), it did not yield the same improvements in IVM, in vitro fertilization (IVF), cleavage rates, or in vitro culture (IVC) percentages. nih.govresearchgate.net Interestingly, while L-histidine at 0.5 mg/ml in SOF medium was beneficial for oocyte maturation, subsequent embryonic development to the morula and blastocyst stages was more significantly enhanced by the addition of L-Tyrosine. nih.govresearchgate.net
In mouse models, studies have explored the competitive nature of amino acid transport in oocytes. The beneficial effects of proline on subsequent embryo development were reportedly prevented by the addition of excess histidine, suggesting competitive inhibition of shared amino acid transporters. nih.gov This highlights the complexity of amino acid interactions during these critical developmental windows.
The table below details the impact of L-histidine supplementation on the in vitro maturation of buffalo oocytes in SOF medium.
| Treatment Group | Oocytes Matured / Total Oocytes | Maturation Rate (%) | Statistical Significance (p-value vs. Control) |
| Control | 15 / 32 | 46.9% | N/A |
| 0.5 mg/ml L-Histidine | 108 / 143 | 75.5% | ≤ 0.01 |
This interactive table is based on data from studies investigating the effect of L-histidine on buffalo oocyte maturation. nih.govnih.gov
L-histidine is involved in various cellular signaling pathways, acting as a modulator of receptor activity and downstream events. One significant interaction is with the Calcium-Sensing Receptor (CaR). Studies in pancreatic β-cells have shown that L-histidine can activate CaR, which in turn initiates a signaling cascade that inhibits voltage-dependent calcium channel (VDCC) activity. nih.gov This interaction leads to a decrease in intracellular calcium concentration ([Ca²⁺]i) and subsequently attenuates the first phase of glucose-induced insulin (B600854) secretion. nih.gov This suggests a role for L-histidine in the fine-tuning of insulin release through G-protein-coupled receptor signaling. nih.gov
Furthermore, L-histidine, in conjunction with lysine (B10760008) and threonine, has been shown to synergistically inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. mdpi.comresearchgate.net In a human cerebral organoid model, exposure to these amino acids led to decreased mTOR activity, which was associated with reduced organoid size and comprehensive changes in gene expression related to neurodevelopment and immune function. mdpi.com
The imidazole (B134444) side chain of histidine residues within proteins is also crucial for receptor interactions. chinaaminoacid.com For example, the histidine residue at position 16 (H16) of human epidermal growth factor (hEGF) plays a role in optimizing the recognition of the epidermal growth factor receptor (EGFR). nih.gov While not essential for mitogenic activity, this histidine residue facilitates receptor binding through hydrogen-bond donor/acceptor interactions, thereby modulating the potency of receptor tyrosine kinase stimulation. nih.gov
However, the role of histidine phosphorylation as a direct signaling mechanism in mammalian cells has been debated. Some research suggests that while histidine phosphorylation occurs, it may serve a metabolic function—passing on phosphate (B84403) groups to other molecules—rather than acting as an "on-off switch" for signal transduction between proteins, a role it is known to play in bacteria. uu.nl
Animal Model Research Focusing on Fundamental Biological Roles and Mechanisms
As an essential amino acid, L-histidine cannot be synthesized by mammals and must be obtained from the diet. creative-proteomics.comclevelandclinic.org In vivo animal models have been instrumental in elucidating its complex metabolic pathways. The primary catabolic pathway for histidine occurs in the liver and skin, initiated by the enzyme histidase (histidine ammonia-lyase), which converts L-histidine to trans-urocanic acid and ammonia. nih.govwikipedia.orgnih.gov This is the rate-limiting step in histidine degradation. nih.gov Urocanic acid is further metabolized in the liver to N-formiminoglutamate (FIGLU). The final step, which converts FIGLU to glutamate, is dependent on the vitamin tetrahydrofolate (folic acid). nih.govnih.gov
The activity of histidase is regulated by dietary protein and histidine levels. In rats, high-protein diets increase histidase activity, while low-protein diets or undernutrition decrease its activity, seemingly to conserve histidine. nih.gov
Beyond its role in protein synthesis, histidine serves as a precursor for several important biological molecules:
Histamine (B1213489): Formed by the decarboxylation of histidine, histamine is a neurotransmitter and a key mediator in immune responses and gastric acid secretion. nih.govnih.govnih.gov
Carnosine: This dipeptide, synthesized from β-alanine and L-histidine, is highly concentrated in muscle and brain tissue, where it functions as an important intracellular buffer and antioxidant. creative-proteomics.comwikipedia.orgwikipedia.org
Ergothioneine: In some organisms, histidine can be converted into this antioxidant. wikipedia.org
Animal studies have also revealed the significant impact of dietary histidine on systemic metabolism. In mouse models, restricting dietary histidine has been shown to reverse diet-induced obesity and hepatic steatosis. researchgate.netbiorxiv.org This effect was linked not to reduced caloric intake but to increased energy expenditure, highlighting histidine's role as a key regulator of weight and body composition. researchgate.netbiorxiv.org
L-histidine's transport into and within the central nervous system is mediated by specific carrier systems. Studies using rat brain synaptosomes and cerebral cortex slices have identified both high- and low-affinity transport systems for histidine. nih.gov This transport is temperature-sensitive and can be inhibited by metabolic inhibitors. nih.gov
Research has shown that intracellular L-histidine can stimulate the transport of other large neutral and basic amino acids, a process known as amino acid exchange. nih.gov This effect is stereospecific to L-histidine and dependent on sodium ions. nih.gov The transport of histidine across the blood-brain barrier (BBB) is also complex and pH-dependent. At physiological pH, histidine entry is primarily mediated by the carrier for neutral amino acids. nih.gov However, as the pH decreases, the cationic form of histidine increases, which then shows an affinity for the cationic amino acid carrier, though it is not transported by it. nih.gov
In the context of neuronal function, histidine is essential as the direct precursor to the neurotransmitter histamine. clevelandclinic.orgelifesciences.org The local availability of histidine is therefore critical for sustained neurotransmission in histaminergic neurons. Research in Drosophila has identified a specific axonal histidine transporter, named TADR (torn and diminished rhabdomeres), that is localized at photoreceptor terminals. elifesciences.org This transporter is required for the uptake of histidine into the axon, where it is then converted to histamine. Mutations in the gene for TADR disrupt synaptic transmission and impair visual behaviors, providing direct evidence that specific amino acid transporters are necessary to provide precursors for de novo neurotransmitter synthesis at the synapse. elifesciences.org
Mechanisms of Antioxidant and Anti-inflammatory Actions in Animal Tissues
L-histidine, an essential amino acid, demonstrates significant antioxidant and anti-inflammatory properties through various mechanisms primarily attributed to its imidazole ring. koreascience.kr In animal models, these protective effects have been observed in response to inflammatory challenges, such as those induced by pathogens.
One of the primary antioxidant mechanisms of L-histidine is its ability to scavenge reactive oxygen species (ROS). koreascience.kr During acute inflammatory responses, such as a Salmonella typhimurium challenge in mice, intestinal cells generate a high level of ROS. koreascience.kr The imidazole ring of L-histidine is effective at neutralizing these damaging free radicals. koreascience.kr This scavenging activity helps to mitigate oxidative stress and protect tissues from damage. koreascience.kr
Further evidence of its antioxidant action is the preservation of glutathione (B108866) (GSH) levels. koreascience.kr In inflamed intestinal tissues from mice challenged with S. typhimurium, glutathione levels were significantly depleted due to the oxidative stress. koreascience.kr However, administration of L-histidine restored the glutathione content to levels comparable to those in un-challenged control animals. koreascience.kr
The anti-inflammatory effects of L-histidine are also linked to its ability to modulate cellular responses to inflammatory stimuli. In in vitro studies using mononuclear cells (U937), L-histidine was shown to reduce the intracellular fluorescence of a redox-sensitive dye after exposure to lipopolysaccharide (LPS), a potent inflammatory agent. koreascience.kr This indicates a reduction in ROS production within the cells. koreascience.kr
Moreover, dietary histidine deficiency has been shown to induce an inflammatory response in the intestine of largemouth bass by activating the NF-κB signaling pathway. This activation leads to an increase in the mRNA levels of pro-inflammatory factors such as tnf-α, hepcidin (B1576463) 1, cox2, cd80, and cd83, and a decrease in the levels of anti-inflammatory factors like tgf-β1 and ikbα. nbinno.com This suggests that adequate levels of histidine are crucial for maintaining a balanced inflammatory state in intestinal tissues.
The antioxidant functions of histidine are also mediated through its role as a precursor to the dipeptide carnosine (β-alanyl-L-histidine), which has strong anti-oxidant effects. mdpi.comnih.gov Histidine can also bind divalent metal ions, which can otherwise participate in the generation of free radicals. mdpi.com
The specificity of these effects is highlighted by the observation that the L-enantiomer of histidine provides significant protection against S. typhimurium-induced fluid accumulation in the intestine, whereas the D-enantiomer has no such effect. koreascience.kr
Table 1: Effects of L-Histidine on Inflammatory and Oxidative Stress Markers
| Model System | Challenge/Condition | Key Finding | Reference |
| Mouse Small Intestine | Salmonella typhimurium | Reduced fluid accumulation and tissue damage. | koreascience.kr |
| Mouse Small Intestine | Salmonella typhimurium | Restored depleted glutathione (GSH) levels. | koreascience.kr |
| U937 Mononuclear Cells | Lipopolysaccharide (LPS) | Dose-dependent reduction in intracellular ROS. | koreascience.kr |
| Largemouth Bass Intestine | Dietary Histidine Deficiency | Activation of NF-κB signaling and increased pro-inflammatory gene expression. | nbinno.com |
Investigations into Histidine Essentiality and Nitrogen Balance in Various Animal Species
Histidine is recognized as an essential amino acid for a wide range of animal species, including mammals, fish, and poultry, meaning it cannot be synthesized de novo and must be obtained from the diet. nih.govnih.gov Its essentiality is critical for maintaining a positive nitrogen balance, which is a key indicator of protein metabolism where protein synthesis is equal to or greater than protein degradation. nih.govnih.gov
In the absence of dietary histidine, animals may exhibit a range of adverse effects, including reduced growth and a negative nitrogen balance. nih.govnih.gov However, the body can compensate for short-term histidine deficiency by breaking down proteins that are rich in histidine, such as hemoglobin and the dipeptide carnosine found in muscle. nih.gov This compensatory mechanism can mask the immediate effects of a histidine-deficient diet. nih.gov
Studies in various animal species have elucidated the specific roles and requirements for histidine:
Rats: Early studies in rats provided evidence for the essentiality of histidine in maintaining a positive nitrogen balance. nih.govmdpi.com A histidine-deficient diet in growing rats leads to reduced food intake and weight gain. nih.gov Furthermore, high doses of histidine in the diet of rats have been shown to decrease food intake. mdpi.com
Pigs: Histidine is an essential amino acid for pigs. business.qld.gov.ausvineproduktion.dkporkgateway.org A deficiency in dietary histidine can limit growth, especially in young piglets. nih.gov The body's reserves of histidine in the form of carnosine in muscle tissue can temporarily mitigate the effects of a histidine-deficient diet on growth. nih.gov In low-protein diets, pigs have shown lower concentrations of histidine in their serum and muscle, suggesting its involvement in the response to protein restriction. nih.gov
Chickens: For chickens, histidine is particularly important as a precursor for the synthesis of carnosine, which has significant antioxidant properties. mdpi.comnih.gov
Fish: Histidine is an essential amino acid for various aquatic species. nih.govpolifar.com A deficiency can lead to poor growth and increased susceptibility to disease. polifar.com In some fish species, dietary histidine is crucial for preventing the development of cataracts. mdpi.comnih.gov
Ruminants: Histidine is considered a limiting amino acid for milk protein synthesis in dairy cows. mdpi.comnih.gov Supplementation with histidine in cows fed low-protein diets has been shown to improve milk production and milk protein content. youtube.com There is a hypothesis that for growing cattle beyond a certain weight, histidine may not be essential due to the potential for its synthesis. koreascience.kr
The dietary requirements for histidine vary among species and are often expressed as a ratio to lysine, which is frequently the first limiting amino acid in many animal diets. nih.gov
Table 2: Histidine Essentiality and Effects in Different Animal Species
| Animal Species | Key Findings on Essentiality and Nitrogen Balance | Reference(s) |
| Rats | Essential for positive nitrogen balance; deficiency reduces food intake and weight gain. | mdpi.comnih.govnih.govmdpi.com |
| Pigs | Essential amino acid; deficiency limits growth, though muscle carnosine provides a reserve. | nih.govbusiness.qld.gov.ausvineproduktion.dkporkgateway.orgnih.gov |
| Chickens | Essential, particularly as a precursor for the antioxidant carnosine. | mdpi.comnih.gov |
| Fish | Essential for growth and disease resistance; deficiency linked to cataracts in some species. | mdpi.comnih.govpolifar.com |
| Ruminants | Limiting amino acid for milk protein synthesis in dairy cows. | mdpi.comnih.govyoutube.com |
Advanced Analytical Methodologies for L Histidine and Its Salts
Chromatographic Separation and Quantification Techniques
Chromatographic techniques are fundamental for separating L-histidine (B1673261) from other amino acids and potential impurities, allowing for precise quantification. High-performance liquid chromatography, in particular, stands out for its versatility and efficiency.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and determining the concentration of L-histidine and its salts. Various HPLC methods have been developed, often employing mixed-mode or Hydrophilic Interaction Liquid Chromatography (HILIC) columns to effectively retain and separate the polar, zwitterionic L-histidine molecule without the need for derivatization. jocpr.comhelixchrom.com
For instance, an in-house validated reversed-phase HPLC method coupled with ultraviolet (UV) detection (HPLC-UV) is used for the quantification of L-histidine monohydrochloride monohydrate in feed additives, demonstrating high precision with relative standard deviations for repeatability (RSDr) as low as 0.1%. europa.eu The purity of L-histidine products is often specified to be ≥98% as determined by HPLC. sigmaaldrich.com
Method development often focuses on optimizing the mobile phase composition, including the type and concentration of organic solvents (like acetonitrile) and buffers (such as sulfuric acid or potassium dihydrogen phosphate), to achieve optimal separation. jocpr.comsielc.com Detection is typically performed at low UV wavelengths, such as 200 nm or 205 nm. sielc.comgoogle.com These methods are designed to be robust, accurate, and capable of separating L-histidine from its related impurities and other amino acids. jocpr.comhelixchrom.com
| Column Type | Mobile Phase Composition | Detection Wavelength | Application |
|---|---|---|---|
| Primesep 100 (Mixed-mode) | Acetonitrile/Water (60/40%) with 0.1% H₂SO₄ buffer | 200 nm | Separation of Histidine and Histidine Methyl Ester Dihydrochloride. sielc.com |
| Kromasil SIL (HILIC) | 50 mM Potassium dihydrogen phosphate (B84403)/Acetonitrile (70:30) | 200 nm | Determination of Arginine, Lysine (B10760008), and Histidine in drug substances. jocpr.com |
| Agilent Zorbax Eclipse Plus C18 | Ammonium (B1175870) sulfate buffer/Organic phase (acetonitrile/methanol) | 205 nm | Analysis of Histidine and Histidine monohydrochloride raw materials. google.com |
| Resolve C18 (Reversed-phase) | Multi-step gradient with o-phthalaldehyde-mercaptoethanol pre-column derivatization | Fluorescence | Determination in plasma and urine. nih.gov |
Electrochemical Sensing Approaches for Selective Detection
Electrochemical sensors offer a rapid, sensitive, and often cost-effective alternative to chromatographic methods for L-histidine detection. These sensors are typically based on the specific interaction between L-histidine and a modified electrode surface, which generates a measurable electrical signal.
A variety of materials and recognition elements have been employed to construct these sensors. For example, a sensor using a molecularly imprinted copolymer film on a glassy carbon electrode was developed for histidine determination, achieving a very low detection limit of 0.9 nM. rsc.org Another approach utilizes copper germanate nanowires, which provide a large surface area for the electrochemical reaction, resulting in a detection limit of 1.3 µM. researchgate.net
More advanced biosensors leverage highly specific biological recognition elements. Aptasensors, which use aptamers (short DNA or RNA strands) that bind specifically to L-histidine, have been developed. One such sensor, based on the switching structure of an aptamer combined with gold nanoparticles and graphene nanosheets, demonstrated excellent sensitivity and selectivity. rsc.orgsemanticscholar.org Another design uses L-histidine-dependent DNAzymes that self-cleave in the presence of L-histidine. nih.gov This cleavage event allows a ferrocene tag to approach the electrode, generating a signal. By anchoring gold nanoparticles to the electrode, the detection limit was impressively lowered to 0.1 pM. nih.govresearchgate.net
| Sensor Type | Sensing Principle | Linear Range | Limit of Detection (LOD) |
|---|---|---|---|
| Molecularly Imprinted Copolymer | Electropolymerization of o-aminophenol and m-dihydroxy benzene with His template. rsc.org | 0.005 - 10.0 µM | 0.9 nM rsc.org |
| DNAzyme-based Biosensor | L-histidine-dependent self-cleavage of DNAzyme with ferrocene tag. nih.gov | 0.1 pM - 50 nM | 0.1 pM nih.gov |
| Aptasensor | Structure-switching aptamer on gold nanoparticle-graphene nanosheet composite. rsc.orgsemanticscholar.org | Not specified | Not specified |
| Copper Germanate Nanowire Modified Electrode | Direct electrochemical analysis by cyclic voltammetry. researchgate.net | 0.005 - 2 mM | 1.3 µM researchgate.net |
Flow-based and Spectrofluorimetric Determinations of L-Histidine in Complex Matrices
Flow-based methods, such as Flow Injection Analysis (FIA) and Zone Fluidics (ZF), coupled with spectrofluorimetric detection, provide automated and highly sensitive platforms for determining L-histidine in complex biological samples like urine. nih.gov These techniques minimize reagent consumption and sample handling while offering high throughput.
A notable method is based on the reaction of L-histidine with o-phthalaldehyde (OPA) in a mildly basic medium (pH 7.5). nih.gov This reaction, which occurs without the need for an additional nucleophilic compound, yields a highly fluorescent derivative that can be detected with high sensitivity (excitation/emission wavelengths of 360/440 nm). nih.gov The use of a zone fluidics platform allows for precise control of reagent and sample zones, enabling the successful analysis of L-histidine in human urine samples with minimal sample preparation. nih.gov The method demonstrates excellent precision and a low detection limit of 31 nmol·L−1. nih.gov The high selectivity of the OPA derivatization reaction under these conditions minimizes interference from other amino acids, making it suitable for complex matrices. nih.gov
| Method | Principle | Detection (λex/λem) | Limit of Detection (LOD) | Matrix |
|---|---|---|---|---|
| Zone Fluidics - Spectrofluorimetry | On-line derivatization with o-phthalaldehyde (OPA) at pH 7.5. nih.gov | 360/440 nm nih.gov | 31 nmol·L⁻¹ nih.gov | Human Urine nih.gov |
Spectroscopic Methods for Surface Interactions (e.g., Corrosion Inhibition Studies)
Spectroscopic techniques are invaluable for elucidating the mechanisms by which L-histidine and its salts interact with metal surfaces, which is particularly relevant in the study of corrosion inhibition. These methods provide molecular-level insights into the adsorption process and the nature of the protective film formed.
Fourier Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups of the L-histidine molecule involved in the interaction with the metal surface. researchgate.netmdpi.com Studies on carbon steel have shown that the imidazole (B134444) ring and the carboxylate group are involved in the adsorption process that leads to corrosion inhibition. mdpi.comscielo.br
Surface-Enhanced Raman Scattering (SERS) offers enhanced vibrational spectra of molecules adsorbed on nanostructured metal surfaces. Comparative SERS analysis of L-histidine on silver (Ag) and gold (Au) nanoparticles revealed different adsorption geometries; on silver, coordination occurs primarily through the carboxylate group, while on gold, the molecule adopts a flatter orientation. nih.govresearchgate.net
UV-visible (UV-Vis) spectroscopy can be used to detect the formation of complexes between L-histidine and metal ions (e.g., Fe²⁺) released from the corroding substrate, confirming the chemical interaction component of the inhibition process. mdpi.comnih.gov X-ray Photoelectron Spectroscopy (XPS) provides information on the elemental composition and chemical state of the surface film, confirming the presence of nitrogen and oxygen from the adsorbed L-histidine inhibitor. nih.govresearchgate.net
These spectroscopic studies collectively support a mechanism where L-histidine adsorbs onto the metal surface, forming a protective barrier that inhibits corrosion. The adsorption can involve both physical (physisorption) and chemical (chemisorption) interactions, as described by the Langmuir adsorption isotherm. nih.gov
| Spectroscopic Method | Substrate | Key Findings |
|---|---|---|
| FTIR | Carbon Steel | Identified the involvement of the imidazole ring and carboxylate group in the protective film. researchgate.netmdpi.com |
| SERS | Silver and Gold Nanoparticles | Revealed different adsorption geometries on Ag (via carboxylate group) and Au (flat orientation). nih.govresearchgate.net |
| UV-Vis | Carbon Steel in NaCl | Confirmed the formation of complexes between L-histidine and Fe²⁺ ions in solution. mdpi.com |
| XPS | Mild Steel | Confirmed the structure of a novel L-histidine based ionic liquid inhibitor on the surface. nih.gov |
Emerging Research Directions and Interdisciplinary Avenues
Development of L-Histidine (B1673261) Monohydrobromide for Bio-photonic Devices and Materials Science
The exploration of organic crystals for applications in electronic and photonic devices has identified L-Histidine derivatives as promising candidates, primarily due to their nonlinear optical (NLO) properties. researchgate.net Research into L-histidine hydrobromide monohydrate (LHHBr) has focused on understanding its structural properties under external pressures and temperatures, which is crucial for its application in electronic devices. researchgate.net Studies on analogous compounds, such as L-histidine bis(fluoride), have demonstrated significant thermal stability (up to 191 °C), a critical characteristic for materials used in NLO applications like optical sensing and communication systems. nih.gov This stability is often attributed to the extensive network of hydrogen bonds within the crystal structure. nih.gov
The versatility of the histidine molecule extends into materials science, particularly in the development of advanced "smart" materials. The imidazole (B134444) side group of histidine is an effective ligand for metal ions, enabling the formation of metal-coordination complexes. mdpi.com This property is being harnessed to create self-healing polymers and metallogels. mdpi.com These materials utilize the reversible nature of histidine-metal ion bonds as dynamic cross-links, which can break and reform, imparting a self-healing capability. mdpi.com The specific metal ion used (e.g., zinc, nickel, copper) can tune the mechanical properties of the resulting material. mdpi.com While this research has primarily focused on histidine-containing polymers, the principles are applicable to the integration of L-Histidine monohydrobromide into novel composite materials to confer specific functionalities. Furthermore, the development of photonic hydrogel sensors for the detection of L-histidine itself showcases the compound's relevance in the field of bio-photonics, where such sensors can be used for ultra-low level detection in biological samples. researchgate.netmdpi.com
| Research Area | Application of L-Histidine Derivative | Key Findings |
| Nonlinear Optics (NLO) | L-Histidine Hydrobromide Monohydrate (LHHBr) | Studied for potential in electronic devices due to NLO properties. researchgate.net |
| NLO Materials | L-Histidine bis(fluoride) | Exhibits high thermal stability (up to 191°C), making it suitable for optical applications. nih.gov |
| Materials Science | Histidine-Metal Complexes | Form dynamic cross-links in polymers, creating self-healing materials. mdpi.com |
| Bio-photonics | L-Histidine Sensors | Molecularly imprinted photonic hydrogels developed for sensitive optical detection of L-Histidine. researchgate.net |
Integration of Advanced Computational Modeling with Experimental Data for Predictive Research
The synergy between computational modeling and experimental analysis is accelerating research into the properties and functions of histidine-containing compounds. This integrated approach allows for the prediction of molecular behavior, which can then be validated and refined through laboratory experiments. For instance, computational methods have been used to predict the binding conformation of histidine derivatives to enzymes, such as the intermediate L-histidinal to histidinol (B1595749) dehydrogenase. nih.gov These models provide insights that are difficult to obtain through experimental means alone. nih.gov
In materials science, density functional theory (DFT) and other computational techniques are employed to understand intermolecular interactions and thermal stability in crystals like L-histidine bis(fluoride). nih.gov These computational studies complement experimental data from X-ray diffraction and thermal analysis to build a comprehensive understanding of the material's properties. nih.gov Similarly, the combination of molecular dynamics simulations with experimental techniques like infrared spectroscopy and differential scanning calorimetry has been used to study the self-assembly and stabilization of histidine on mineral surfaces, providing insights into prebiotic chemical evolution. nih.gov This research highlights how minerals can enhance the thermal stability of amino acids. nih.gov Looking forward, such hybrid computational-experimental workflows are being used to design novel molecules, like self-assembling peptides, for biocompatible electronic devices, significantly reducing the time and cost of discovery. rsc.org
| Methodology | Subject of Study | Outcome |
| Computational Modeling | Binding of L-histidinal to histidinol dehydrogenase | Predicted a possible binding conformation of the intermediate. nih.gov |
| Experimental & Computational | Self-assembly of DL-histidine on mineral surfaces | Supported the role of mineral surfaces in enhancing the stability of organic molecules. nih.gov |
| DFT & Hirshfeld Surface Analysis | L-histidine bis(fluoride) crystal | Revealed main intermolecular interactions and confirmed thermal stability. nih.gov |
| Active Learning (Computational & Experimental) | Design of π-conjugated peptides | Identified novel high-performing molecules for biocompatible electronics. rsc.org |
Future Directions in Mechanistic Enzymology and Protein-Ligand Interactions
The imidazole side chain of histidine, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor, making it a crucial residue in the active sites of many enzymes. chinaaminoacid.comyoutube.com Future research in mechanistic enzymology will continue to elucidate the precise role of histidine in catalytic mechanisms. For example, studies on histidine ammonia-lyase (HAL) detail how the enzyme utilizes a unique, autocatalytically formed cofactor and specific residues to catalyze the first step in histidine degradation. ebi.ac.uk Understanding these mechanisms at a quantum level remains a key goal.
The protonation state of histidine is critical for its interaction with ligands. Recent studies on protein kinase CK2 have shown how the two different protonation states of histidine residues in the ATP-binding site affect the binding of various ligands. nih.gov This highlights the dynamic role of histidine in molecular recognition, which is not solely based on its static structure but also on the local electrostatic environment. nih.gov Advanced computational methods are now able to quantitatively calculate the different types of interactions histidine can participate in, including cation-π, π-π stacking, and hydrogen bonding. nih.gov These predictive capabilities, combined with experimental validation, will be instrumental in designing novel enzyme inhibitors and understanding the structural basis of protein function and misfolding in diseases. nih.gov The extensive documentation of histidine as a ligand in the Protein Data Bank underscores its fundamental importance in protein structure and function. rcsb.org
| Interaction/Mechanism | Role of Histidine | Significance in Research |
| Enzyme Catalysis | Acts as a proton donor/acceptor in active sites (e.g., RNAse A). youtube.com | Crucial for understanding and manipulating enzyme function. |
| Ligand Binding | Protonation state influences binding affinity and specificity (e.g., protein kinase CK2). nih.gov | Key for rational drug design and understanding molecular recognition. |
| Protein-Ligand Interactions | Participates in cation-π, π-π stacking, and hydrogen bonds. nih.gov | Provides a basis for computational prediction of protein structure and interactions. |
| Metal Ion Coordination | Binds metal ions (e.g., Zn²⁺) in metalloproteins. nih.gov | Essential for the structural integrity and catalytic function of many proteins. |
Exploration of L-Histidine's Role in Specific Biological Pathways Beyond Classical Metabolism
While L-histidine is an essential amino acid for protein synthesis and can be catabolized to glutamate, its biological functions extend far beyond these classical metabolic roles. mdpi.comnih.gov A significant area of research is its role as a precursor to vital signaling molecules and dipeptides.
Histamine (B1213489) Synthesis: Through decarboxylation by the enzyme histidine decarboxylase, L-histidine is converted to histamine. nih.govnih.gov Histamine is a powerful neurotransmitter in the central nervous system, regulating the sleep-wake cycle, appetite, and other physiological processes. creative-proteomics.commdpi.com In the immune system, it is a key mediator of allergic reactions and inflammation. nih.gov
Carnosine Synthesis: L-histidine is a precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide found in high concentrations in muscle and brain tissue. nih.gov Carnosine functions as an important intracellular buffer, an antioxidant that scavenges reactive oxygen species, and a metal ion chelator. mdpi.comnih.govcreative-proteomics.com
Metal Ion Homeostasis and Antioxidant Activity: The imidazole ring of histidine is an excellent chelator of metal ions such as copper and zinc. nih.gov This property is vital for the function of many enzymes and transcription factors (e.g., zinc-fingers) and also contributes to its antioxidant effects by sequestering redox-active metals. nih.govmdpi.com
Nervous System Health: Beyond its role as a histamine precursor, histidine may have direct effects on the nervous system. creative-proteomics.com Research suggests that histidine supplementation could offer neuroprotection against oxidative stress and inflammation, potentially impacting neurodegenerative diseases. creative-proteomics.com
These diverse functions underscore L-histidine's importance in maintaining physiological homeostasis through its involvement in the immune system, nervous system, and cellular defense mechanisms against oxidative stress. mdpi.comcreative-proteomics.com
| Pathway/Function | Precursor/Molecule | Biological Role |
| Neurotransmission & Immunity | L-Histidine → Histamine | Regulates sleep-wake cycles, appetite; mediates allergic and inflammatory responses. nih.govnih.govcreative-proteomics.com |
| Antioxidant & pH Buffering | L-Histidine → Carnosine | Scavenges reactive oxygen species, buffers pH in muscle and brain tissue. nih.govcreative-proteomics.com |
| Metal Ion Chelation | L-Histidine | Binds metal ions (Cu²⁺, Zn²⁺), essential for enzyme function and antioxidant defense. nih.govmdpi.com |
| Nervous System Regulation | L-Histidine | May provide neuroprotection from oxidative stress and inflammation. creative-proteomics.com |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for characterizing the purity and stability of L-Histidine monohydrobromide in aqueous solutions?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment, with a recommended assay threshold of ≥98% . Stability studies should include controlled oxidation experiments using agents like tert-butylhydroperoxide (t-BHP) under varying pH (e.g., 5.0–8.0) and temperature conditions (e.g., 4°C–37°C). Metal ions (Fe²⁺, Cu²⁺) and chelators (e.g., EDTA) should be incorporated to evaluate their catalytic effects on degradation pathways . For reproducibility, document protocols for light protection and sample storage (e.g., -20°C under nitrogen) to minimize oxidative byproduct formation .
Q. How can researchers validate the identity of this compound in biological samples during metabolomic studies?
- Methodological Answer : Use tandem mass spectrometry (MS/MS) with spectral matching against authentic standards. A Pearson’s correlation coefficient ≥0.85 between experimental and reference spectra is recommended for confident identification . Complementary techniques like NMR can resolve structural ambiguities, particularly for distinguishing L-Histidine derivatives from isomers or degradation products .
Q. What are the standard protocols for using this compound in cell culture studies, such as apoptosis modulation or nitrogen source experiments?
- Methodological Answer : For apoptosis studies in leukemia cell lines (e.g., MOLT-4), dissolve this compound in sterile PBS at 50 mg/mL and filter-sterilize (0.22 µm). Use concentrations ranging from 0.5–2 mM, with viability assessed via MTT assays . As a nitrogen source in microbial studies (e.g., Pseudomonas aeruginosa), prepare agar plates with L-Histidine as the sole nitrogen source (1–5 mM) and monitor swarming motility over 24–48 hours .
Advanced Research Questions
Q. How can conflicting data on the neuroprotective efficacy of this compound in combination therapies be resolved?
- Methodological Answer : Contradictions in neuroprotection studies (e.g., synergistic effects with L-Carnosine) may arise from dose-dependent responses. Design dose-ranging experiments (e.g., 0.5–2 mM L-Histidine + 5–20 mM L-Carnosine) and use factorial ANOVA to test interaction effects. Ensure replicates (n ≥ 6) and control for batch variability in compound purity . For mechanistic clarity, pair in vitro assays (e.g., ROS scavenging) with in vivo models (e.g., cholera toxin-challenged mice) to validate translational relevance .
Q. What advanced strategies mitigate oxidative degradation of this compound in protein formulations?
- Methodological Answer : Pre-formulation studies should screen metal chelators (e.g., EDTA at 0.01–0.1% w/v) to inhibit Fe²⁺/Cu²⁺-catalyzed oxidation. Use accelerated stability testing (40°C/75% RH for 3 months) with LC-MS to track degradation products like 2-oxo-histidine. For pH-sensitive formulations, optimize buffers (e.g., histidine-HCl at pH 6.0) to balance solubility and oxidation resistance .
Q. How can researchers reconcile discrepancies in antioxidant mechanisms reported for this compound across different biological systems?
- Methodological Answer : System-specific factors (e.g., cellular redox state, endogenous antioxidants) may explain variability. Employ comparative studies using identical L-Histidine concentrations (e.g., 1–10 mM) in distinct models (e.g., neuronal cells vs. liver tissue). Use electron paramagnetic resonance (EPR) to quantify hydroxyl radical scavenging kinetics and correlate with transcriptional changes (e.g., Nrf2 pathway activation) via qPCR .
Methodological Best Practices
- Data Contradiction Analysis : Use meta-analysis frameworks to aggregate results from heterogeneous studies. For example, apply random-effects models to assess pooled effect sizes of L-Histidine’s antioxidant activity across in vitro and in vivo datasets .
- Reproducibility : Adhere to Beilstein Journal guidelines: fully describe experimental conditions (e.g., solvent batches, instrument calibration) in supplementary materials. For novel compounds, provide HRMS, elemental analysis, and ¹H/¹³C NMR data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
